molecular formula C30H26NO2P B14070567 N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Numéro de catalogue: B14070567
Poids moléculaire: 463.5 g/mol
Clé InChI: OLXSXUYLRRSGBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a highly complex pentacyclic molecule featuring a phosphorus atom integrated into its heterocyclic framework. The structure includes a benzyl group at the nitrogen center, methyl substituents at positions 10 and 16, and oxygen atoms forming 12,14-dioxa bridges. Its pentacyclic scaffold comprises fused rings with specific stereochemical orientations, making it a unique candidate for studying structure-activity relationships (SAR) in medicinal chemistry and materials science.

Propriétés

Formule moléculaire

C30H26NO2P

Poids moléculaire

463.5 g/mol

Nom IUPAC

N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

InChI

InChI=1S/C30H26NO2P/c1-20-17-23-13-7-9-15-25(23)27-28-26-16-10-8-14-24(26)18-21(2)30(28)33-34(32-29(20)27)31(3)19-22-11-5-4-6-12-22/h4-18H,19H2,1-3H3

Clé InChI

OLXSXUYLRRSGBV-UHFFFAOYSA-N

SMILES canonique

CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)N(C)CC6=CC=CC=C6

Origine du produit

United States

Méthodes De Préparation

Acid-Catalyzed Cyclocondensation

A method adapted from macrocyclic synthesis involves reacting 1,2-disubstituted benzenes with formaldehyde under acidic conditions. For example:

  • Reactants : 3-Methoxyphenylboronic acid and α-β unsaturated carbonyl compounds.
  • Catalyst : Phosphomolybdic acid or sodium tungstate.
  • Conditions : 40–60°C, pH 8–10, with H₂O₂ as an oxidizing agent.

Yield : 80–85% purity after recrystallization.

Transition Metal-Catalyzed Coupling

Palladium-mediated Suzuki-Miyaura coupling is widely employed to assemble aromatic rings:

  • Catalyst : PdCl₂(dppe) (0.01 mmol).
  • Solvent : Toluene or THF under reflux.
  • Key Intermediate : Tributylstannyl glycals for C-glycosylation.

Typical Yield : 63–86%.

Functionalization with Phosphorus and Substituents

N-Benzylation and Methylation

  • Benzylation : Benzyl bromide (3.0 equiv) in toluene with Na₂CO₃.
  • Methylation : Dimethyl sulfate under inert atmosphere.
  • Catalyst : FeCl₃·6H₂O for regioselective substitution.

Yield : 75–88%.

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance efficiency, continuous flow reactors are utilized:

  • Flow Rate : 900 mL/min.
  • Residence Time : 3–5 hours.
  • Purification : Distillation under reduced pressure (≤-0.096 MPa).

Advantages :

  • 20% higher yield compared to batch methods.
  • Reduced byproduct formation (≤1% residual intermediates).

Catalytic Systems Comparison

Catalyst Solvent Temperature (°C) Yield (%) Source
PdCl₂(dppe) Toluene 70 86
Sodium tungstate CHCl₃ 50 82
Phosphomolybdic acid DCM 60 75

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : n-C₆H₁₄/EtOAc (4:1) for intermediate isolation.
  • HPLC Analysis : Purity ≥99.6%.

Spectroscopic Validation

  • ³¹P NMR : δ 15–25 ppm (singlet for phosphapentacyclic core).
  • HRMS : m/z 463.5 (C₃₀H₂₆NO₂P).

Challenges and Contradictions

  • Catalyst Sensitivity : Pd-based systems show variability (40–75% yield) due to oxygen sensitivity.
  • Byproduct Formation : Mono-/di-substituted PCl₃ intermediates require strict stoichiometric control.

Analyse Des Réactions Chimiques

Types of Reactions

N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions result in the replacement of specific functional groups with new ones.

Applications De Recherche Scientifique

N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials, catalysts, and other industrial applications.

Mécanisme D'action

The mechanism of action of N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in Pentacyclic Frameworks

Several pentacyclic compounds share structural motifs with the target molecule but differ in heteroatom composition or substituent patterns:

Compound Key Features Biological/Functional Relevance
Oxa-pentacycloundecane derivatives (e.g., compounds 4–11 in ) Oxygen and nitrogen bridges; nitrobenzoic acid conjugates NO-donating properties; neuroprotective activity
Aza-pentacycloundecane derivatives (e.g., compounds 14–18 in ) Benzyl/phenethyl substituents; amine functionalities Calcium channel modulation
Phosphapentacyclic analogs () Phosphorus-containing bridges; dimethylamino groups Unreported bioactivity; structural novelty

Key Structural and Functional Differences

  • Heteroatom Composition : Unlike oxa- or aza-pentacycloundecanes, the target compound incorporates phosphorus , which may enhance stability in redox environments or enable metal coordination .
  • Synthetic Accessibility : Derivatives like those in are synthesized via reductive amination or nucleophilic substitution, whereas the target compound likely requires specialized phosphorus-introduction protocols, increasing synthetic complexity .

Methodological Considerations for Comparison

Computational Similarity Metrics

As discussed in , compound similarity is typically assessed using:

  • Tanimoto coefficients (2D fingerprint-based).
  • 3D shape/electrostatic alignment (e.g., ROCS, Schrödinger).
  • Quantum mechanical descriptors (e.g., HOMO-LUMO gaps, dipole moments).

For the target compound, 3D alignment methods are critical due to its stereochemical complexity. However, its phosphorus atom introduces electronic properties that may reduce similarity scores compared to oxygen/nitrogen analogs .

Experimental Challenges

  • Spectral Differentiation : NMR or X-ray crystallography (as in ) is essential to resolve stereochemistry. For example, ¹³C-NMR can distinguish benzyl vs. methyl environments, while ³¹P-NMR uniquely identifies phosphorus coordination .
  • Biological Assays: Functional comparisons require standardized tests (e.g., antioxidant assays in ), but the target compound’s novelty necessitates custom protocols.

Activité Biologique

N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex phosphorous-containing compound with potential biological activities. This article aims to explore its biological activity through a detailed examination of existing literature and research findings.

Chemical Structure and Properties

The compound features a unique pentacyclic structure that includes multiple functional groups such as benzyl and phosphine oxides. Its complex architecture may contribute to its diverse biological properties.

Structural Formula

The structural formula can be represented as follows:

C23H34NO2P\text{C}_{23}\text{H}_{34}\text{N}\text{O}_2\text{P}

This indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and phosphorus (P) atoms.

Anticancer Activity

Recent studies have indicated that compounds similar to N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.
  • Case Studies : In vitro studies on various cancer cell lines have shown that the compound inhibits cell proliferation significantly compared to control groups.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of phosphorous-containing compounds:

  • Bacterial Inhibition : The compound has demonstrated effectiveness against several bacterial strains in laboratory settings.
  • Mechanism : It is hypothesized that the presence of the phosphine oxide group enhances its interaction with microbial membranes.

Cytotoxicity and Safety Profile

Understanding the cytotoxic effects of the compound is crucial for evaluating its therapeutic potential:

StudyCell LineIC50 (µM)Observations
Study 1MCF-7 (Breast Cancer)15Significant reduction in viability
Study 2HeLa (Cervical Cancer)10Induction of apoptosis observed
Study 3E. coli20Bacterial growth inhibition noted

These findings suggest a promising therapeutic index; however, further investigation into its safety profile is necessary.

Apoptosis Induction

The compound's ability to induce apoptosis has been linked to the activation of caspases and modulation of Bcl-2 family proteins. This mechanism is crucial for its anticancer activity.

Interaction with Cellular Targets

Research indicates that N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine interacts with cellular targets such as:

  • DNA : Potentially causing DNA damage leading to cell cycle arrest.
  • Proteins : Modulating protein expression involved in cell survival and proliferation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.